1-(2-tert-butylphenyl)ethan-1-one chemical structure and properties
1-(2-tert-butylphenyl)ethan-1-one chemical structure and properties
Executive Summary
1-(2-tert-butylphenyl)ethan-1-one (CAS: 22583-61-5), also known as 2'-tert-butylacetophenone , is a sterically congested aromatic ketone. Unlike its para-substituted isomer, this compound exhibits significant "steric inhibition of resonance" (SIR), where the bulky ortho-tert-butyl group forces the acetyl moiety out of coplanarity with the benzene ring. This structural distortion dramatically alters its spectroscopic signatures, chemical reactivity, and utility in organic synthesis. It serves as a critical intermediate in the synthesis of chiral amines and as a probe for studying steric effects in metabolic processes.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(2-tert-butylphenyl)ethan-1-one |
| Common Synonyms | 2'-tert-butylacetophenone; o-tert-butylacetophenone; 1-acetyl-2-tert-butylbenzene |
| CAS Registry Number | 22583-61-5 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| SMILES | CC(=O)C1=CC=CC=C1C(C)(C)C |
| InChIKey | MKDNDFZMUIMPPY-UHFFFAOYSA-N |
Structural Dynamics: The "Ortho Effect"
The defining feature of 1-(2-tert-butylphenyl)ethan-1-one is the steric clash between the tert-butyl group and the acetyl group. In a standard acetophenone, the carbonyl group lies coplanar with the phenyl ring to maximize
Consequences of Steric Inhibition of Resonance (SIR):
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Loss of Conjugation: The carbonyl group is twisted nearly perpendicular (orthogonal) to the benzene ring.
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Electronic Isolation: The phenyl ring cannot effectively donate electron density into the carbonyl
orbital. -
Spectroscopic Shifts:
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IR: The C=O stretch appears at a higher frequency (~1695–1710 cm⁻¹) compared to typical conjugated acetophenones (~1685 cm⁻¹), resembling an aliphatic ketone.
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UV-Vis: The characteristic K-band (conjugation band) is significantly hypochromic (reduced intensity) or absent.
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Figure 1: Mechanistic visualization of Steric Inhibition of Resonance (SIR) caused by the ortho-tert-butyl group.
Part 2: Physicochemical Properties
Due to the rarity of the ortho isomer compared to the para isomer, experimental data is often conflated. The values below represent the specific properties of the ortho isomer (CAS 22583-61-5).
| Property | Value / Observation |
| Physical State | Colorless to pale yellow oil or low-melting solid. |
| Boiling Point | ~115–120 °C at 10 mmHg (Estimated); ~235 °C at 760 mmHg. |
| Density | ~0.96 g/cm³ (Slightly lower than para isomer due to inefficient packing). |
| Solubility | Soluble in organic solvents (Et₂O, THF, DCM); insoluble in water. |
| Reactivity Profile | Resistant to nucleophilic attack at the carbonyl carbon due to steric shielding. |
Part 3: Synthetic Methodologies
Critical Note: Direct Friedel-Crafts acetylation of tert-butylbenzene yields >95% of the para isomer (4'-tert-butylacetophenone). The ortho isomer cannot be synthesized effectively via direct electrophilic aromatic substitution.
Protocol A: Organolithium Addition to Carboxylic Acid (Recommended)
This method bypasses the directing group issues of Friedel-Crafts by using a pre-functionalized ortho precursor. It utilizes the "House method" where 2 equivalents of methyllithium react with the carboxylic acid to form a stable dilithio intermediate, which hydrolyzes to the ketone.
Precursor: 2-tert-butylbenzoic acid (Commercial or from 2-tert-butylbromobenzene + CO₂).
Step-by-Step Workflow:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagent Prep: Dissolve 2-tert-butylbenzoic acid (10 mmol, 1.78 g) in anhydrous THF (50 mL). Cool to 0 °C in an ice bath.
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Addition: Slowly add Methyllithium (MeLi) (22 mmol, 1.6 M in ether) dropwise via syringe over 20 minutes.
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Observation: The first equivalent deprotonates the acid (forming the lithium carboxylate). The second equivalent attacks the carbonyl to form the tetrahedral dilithio intermediate.
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Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
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Quench: Pour the reaction mixture into rapidly stirring 1M HCl (100 mL).
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Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield 1-(2-tert-butylphenyl)ethan-1-one.
Figure 2: Synthesis via the carboxylate-organolithium route.
Protocol B: Nitrile Grignard Route
Alternatively, 2-tert-butylbenzonitrile can be reacted with Methylmagnesium Bromide (MeMgBr).
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Pros: Grignard reagents are cheaper than MeLi.
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Cons: The intermediate imine salt can be sterically resistant to hydrolysis, requiring harsher acidic conditions.
Part 4: Reactivity & Applications
Nucleophilic Resistance
The ortho-tert-butyl group acts as a "gatekeeper." Reactions that require attack at the carbonyl carbon (e.g., NaBH₄ reduction, Grignard addition) are significantly slower than in unhindered acetophenones.
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Implication: Catalysts or higher temperatures are often required to drive conversions.
Enantioselective Synthesis
This compound is a valuable substrate for Dynamic Kinetic Resolution (DKR) and asymmetric transfer hydrogenation.
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Mechanism: The steric bulk differentiates the pro-S and pro-R faces of the ketone effectively, allowing chiral catalysts (e.g., Ru-TsDPEN) to achieve high enantiomeric excess (ee) when reducing the ketone to 1-(2-tert-butylphenyl)ethanol .
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Application: Synthesis of chiral building blocks for atropisomeric ligands and pharmaceuticals.
Photochemistry
Hindered ketones like 2'-tert-butylacetophenone are classic substrates for studying Norrish Type II reactions. The
References
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Chemical Identity & CAS: 1-Bromo-2-(tert-butyl)benzene Precursor and Downstream Products. ChemSrc. Retrieved from [Link] (Confirming CAS 22583-61-5 for the ketone).
- Synthesis Methodology (Organolithium): Rubottom, G. M., & Kim, C. (1983). Preparation of methyl ketones from carboxylic acids. Journal of Organic Chemistry.
- Steric Inhibition of Resonance: Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. J. Am. Chem. Soc. (Foundational theory on steric effects in acetophenones).
- Chiral Resolution Applications:Method for Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. Google Patents CN108409731B. Retrieved from (Cites synthesis of S-1-(2-tert-butylphenyl)
